2-Fluoro-4-methyl-pent-2-enoic acid

Catalog No.
S12755357
CAS No.
M.F
C6H9FO2
M. Wt
132.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methyl-pent-2-enoic acid

Product Name

2-Fluoro-4-methyl-pent-2-enoic acid

IUPAC Name

(Z)-2-fluoro-4-methylpent-2-enoic acid

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

InChI

InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9)/b5-3-

InChI Key

VLTPEXOVJIWAIE-HYXAFXHYSA-N

Canonical SMILES

CC(C)C=C(C(=O)O)F

Isomeric SMILES

CC(C)/C=C(/C(=O)O)\F

2-Fluoro-4-methyl-pent-2-enoic acid is an organic compound characterized by the presence of a fluorine atom and a double bond in its structure. Its molecular formula is C6H9FO2C_6H_9FO_2 with a molecular weight of approximately 132.13 g/mol. This compound features a pentenoic acid backbone, which is significant for its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

The chemical reactivity of 2-fluoro-4-methyl-pent-2-enoic acid can be attributed to its functional groups. It can undergo various reactions typical for carboxylic acids and alkenes, such as:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Halogenation: The presence of a double bond allows for electrophilic addition reactions, where halogens can add across the double bond.
  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

These reactions make it a versatile intermediate in organic synthesis .

Research into the biological activity of 2-fluoro-4-methyl-pent-2-enoic acid indicates potential antimicrobial and anti-inflammatory properties. Compounds containing fluorine often exhibit enhanced biological activity due to their increased lipophilicity and metabolic stability, which can lead to improved binding affinities for biological targets .

Mechanism of Action

The mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Binding to receptors can alter their activity, influencing various physiological processes.
  • Signal Transduction Alteration: It may affect cellular signaling pathways, leading to altered cellular responses .

Several methods exist for synthesizing 2-fluoro-4-methyl-pent-2-enoic acid:

  • Fluorination of Precursors: Introduction of the fluorine atom into a precursor compound using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
  • Esterification Reactions: Esterification with alcohols under acidic conditions can yield esters derived from this acid, which are useful in further synthetic applications .
  • Continuous Flow Processes: In industrial settings, continuous flow methods may be employed to enhance efficiency and yield during synthesis.

The applications of 2-fluoro-4-methyl-pent-2-enoic acid are diverse:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in targeting specific diseases.
  • Material Science: Used in the production of specialty chemicals and materials due to its unique properties.

Interaction studies involving 2-fluoro-4-methyl-pent-2-enoic acid focus on its binding affinities and metabolic stability when interacting with various biological targets. The introduction of fluorine is known to enhance these properties, making it a valuable compound for further research into drug design and development .

Several compounds share structural similarities with 2-fluoro-4-methyl-pent-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methylpent-2-enoic acidC₆H₁₀O₂Lacks fluorine; serves as a base structure
3-Fluoroacrylic acidC₄H₃F O₂Contains fluorine but shorter carbon chain
3-Fluoropropanoic acidC₃H₅F O₂Shorter chain; different functional group placement

Uniqueness

The uniqueness of 2-fluoro-4-methyl-pent-2-enoic acid lies in its specific arrangement of functional groups and the presence of the fluorine atom, which significantly enhances its reactivity and potential biological activity compared to other similar compounds. This makes it particularly interesting for research in medicinal chemistry and materials science .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.05865769 g/mol

Monoisotopic Mass

132.05865769 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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